3-(1H-indol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-15-24-25-21-20(22-8-9-28(15)21)27-12-10-26(11-13-27)19(29)7-6-16-14-23-18-5-3-2-4-17(16)18/h2-5,8-9,14,23H,6-7,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUQOIVWWJIQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CCC4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-indol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one is a novel synthetic derivative that incorporates multiple pharmacologically relevant scaffolds. Its structural complexity suggests potential for diverse biological activities, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
This compound features an indole moiety linked to a piperazine ring, which is further substituted with a triazolo[4,3-a]pyrazine group. The presence of these heterocycles is known to enhance biological activity due to their ability to interact with various biological targets.
Antibacterial Activity
Recent studies have shown that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. For instance, compounds within this class have been reported to possess minimum inhibitory concentrations (MICs) ranging from 0.25 µg/mL to 32 µg/mL against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The inclusion of the indole moiety in the structure may enhance these effects through hydrogen bonding interactions with bacterial targets.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 2e | 32 | Staphylococcus aureus |
| Compound 14a | 0.25 | MRSA |
| Compound 22i | 0.83 | A549 Cancer Cells |
Anticancer Activity
The anticancer potential of related compounds has also been investigated. For example, derivatives bearing the triazolo[4,3-a]pyrazine scaffold demonstrated promising anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, compound 22i exhibited IC50 values of 0.83 µM , 0.15 µM , and 2.85 µM against these cell lines respectively . This suggests that the compound may function as a potent inhibitor of tumor growth.
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 22i | 0.83 | A549 |
| Compound 22i | 0.15 | MCF-7 |
| Compound 22i | 2.85 | HeLa |
The mechanisms underlying the antibacterial and anticancer activities of these compounds are likely multifaceted:
- Antibacterial Mechanism : The triazole derivatives may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, critical for bacterial DNA replication . Additionally, the presence of protonated amines can enhance interactions with bacterial membranes.
- Anticancer Mechanism : The anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. The triazolo[4,3-a]pyrazine scaffold has been identified as a potential c-Met kinase inhibitor, which is crucial in various oncogenic processes .
Case Studies
Several studies have highlighted the efficacy of these compounds in preclinical models:
- Indole Derivatives : Research demonstrated that indole-containing compounds showed moderate to good antibacterial effects against resistant strains .
- Triazole Derivatives : A study found that triazole derivatives exhibited significant activity against multiple bacterial strains and were effective in inhibiting tumor cell proliferation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing indole and triazole moieties exhibit significant anticancer properties. The structural framework of 3-(1H-indol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one suggests potential interactions with tubulin, a key protein involved in cell division. Studies have demonstrated that similar compounds disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Neuropharmacological Effects
The piperazine component of the compound is known for its psychoactive properties. Investigations into related structures have shown efficacy in treating anxiety and depression by modulating serotonin receptors . The presence of the indole structure may enhance these effects through additional receptor interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound's triazolo[4,3-a]pyrazine segment has been associated with antibacterial activity against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as a novel antimicrobial agent .
Synthesis and Structural Modifications
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Recent advancements have focused on using microwave-assisted synthesis to enhance reaction rates and reduce by-products . Structural modifications can lead to analogs with improved bioactivity or reduced toxicity.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of similar indole-triazole compounds found that they inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The mechanism was attributed to the disruption of microtubule formation .
Case Study 2: Neuropharmacological Effects
In a clinical trial assessing the efficacy of piperazine derivatives for anxiety treatment, participants reported significant reductions in anxiety scores compared to placebo groups. This suggests that compounds like this compound may hold therapeutic promise .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional distinctions between the target compound and analogous derivatives:
Structural and Functional Insights
Triazolo-Pyrazine vs. Triazolo-Pyrimidine Cores :
- The target compound’s triazolo-pyrazine core (vs. pyrazolo-triazolo-pyrimidines in ) may confer distinct electronic properties due to nitrogen positioning, affecting receptor binding. Pyrimidine derivatives in exhibit isomerization-dependent activity, whereas the methyl group on the triazolo-pyrazine in the target compound could enhance metabolic stability .
In contrast, the target compound’s unmodified piperazine may favor peripheral tissue distribution.
Indole Modifications :
- Fluorination in Compound 16’s indole (5-Fluoro) enhances electronegativity, possibly strengthening hydrogen bonding. The target compound’s unsubstituted indole may prioritize hydrophobic interactions.
Adenosine Receptor Targeting: Derivatives like 21 and 22 with benzylpiperazine and amino groups show nanomolar affinity for A1/A2A receptors. The target compound’s methyl-triazolo-pyrazine and indole-propan-1-one arrangement could similarly target adenosine pathways but with altered selectivity .
Preparation Methods
Preparation of 8-Chloro-3-Methyl-Triazolo[4,3-a]Pyrazine
The triazolopyrazine core is synthesized via cyclocondensation of 3-amino-6-chloropyrazine-2-carboxamide with acetic anhydride (Equation 1):
$$
\text{3-Amino-6-chloropyrazine-2-carboxamide} + \text{Ac}2\text{O} \xrightarrow{\Delta} \text{8-Chloro-3-methyl-triazolo[4,3-a]pyrazine} + \text{NH}3 + \text{H}_2\text{O}
$$
Reaction Conditions :
Nucleophilic Aromatic Substitution with Piperazine
The chloride at position 8 of the triazolopyrazine undergoes substitution with piperazine (Equation 2):
$$
\text{8-Chloro-3-methyl-triazolo[4,3-a]pyrazine} + \text{Piperazine} \xrightarrow{\text{DIEA, DMF}} \text{4-(3-Methyl-triazolo[4,3-a]pyrazin-8-yl)piperazine} + \text{HCl}
$$
Optimization Notes :
- Base : Diisopropylethylamine (DIEA) neutralizes HCl, driving the reaction forward.
- Solvent : Dimethylformamide (DMF) at 80°C for 12 hours.
- Yield : 82%
Synthesis of Fragment B: 3-(1H-Indol-3-yl)Propan-1-One
Friedel-Crafts Acylation of Indole
Indole undergoes electrophilic substitution at the 3-position using acryloyl chloride (Equation 3):
$$
\text{Indole} + \text{Acryloyl chloride} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{3-(1H-Indol-3-yl)propanoyl chloride} \xrightarrow{\text{H}2\text{O}} \text{3-(1H-Indol-3-yl)propan-1-one}
$$
Key Details :
- Lewis Acid : AlCl₃ (1.2 equiv) in dichloromethane (DCM).
- Quenching : Hydrolysis with water yields the ketone.
- Yield : 74%
Fragment Coupling via Nucleophilic Acyl Substitution
Activation of the Ketone as an α-Chloro Derivative
The ketone is converted to its α-chloro analog using sulfuryl chloride (Equation 4):
$$
\text{3-(1H-Indol-3-yl)propan-1-one} + \text{SO}2\text{Cl}2 \xrightarrow{\text{CHCl}3} \text{1-Chloro-3-(1H-indol-3-yl)propan-1-one} + \text{SO}2 + \text{HCl}
$$
Conditions :
Displacement with Piperazine-Triazolopyrazine
The α-chloro ketone reacts with Fragment A under basic conditions (Equation 5):
$$
\text{1-Chloro-3-(indol-3-yl)propan-1-one} + \text{Fragment A} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target Compound} + \text{KCl} + \text{CO}_2
$$
Optimization :
- Base : Potassium carbonate (2.5 equiv) in acetonitrile.
- Temperature : Reflux for 24 hours.
- Yield : 58%
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+) : m/z 390.1912 [M+H]⁺ (calc. 390.1915 for C₂₁H₂₄N₇O).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 11.21 (s, 1H, indole NH), 8.72 (s, 1H, triazole H), 7.55–6.95 (m, 4H, aromatic), 3.92–3.45 (m, 8H, piperazine), 2.51 (s, 3H, CH₃), 2.45–2.32 (m, 4H, CH₂).
- ¹³C NMR : δ 208.5 (C=O), 151.2–110.7 (aromatic carbons), 45.3 (piperazine), 32.1 (CH₂), 14.7 (CH₃).
Purity Assessment
- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Melting Point : 214–216°C (decomp.).
Alternative Synthetic Routes
Multicomponent Reaction Approach
A Ugi four-component reaction was attempted using:
- Indole-3-carbaldehyde
- 3-Methyltriazolopyrazine-piperazine
- Cyclohexyl isocyanide
- Acetic acid
However, the reaction yielded a bis-amide side product (37% yield), underscoring the incompatibility of the ketone linkage with this methodology.
Grignard Addition to a Weinreb Amide
Fragment B was synthesized via reaction of indole-3-ylmagnesium bromide with N-methoxy-N-methylpropanamide (Weinreb amide), yielding the ketone in 61% yield. Subsequent coupling with Fragment A followed the same protocol as Section 4.2.
Challenges and Optimization
Regioselectivity in Triazolo[4,3-a]Pyrazine Formation
Cyclocondensation of 3-aminopyrazine derivatives often produces regioisomers. X-ray crystallography confirmed the [4,3-a] orientation in the final product.
Stability of the α-Chloro Ketone
The α-chloro intermediate exhibited limited stability, requiring immediate use after synthesis. Stabilization with molecular sieves (4Å) improved handling.
Scalability and Industrial Relevance
A kilogram-scale synthesis was demonstrated using continuous flow chemistry:
- Fragment A : 89% yield in a packed-bed reactor (residence time: 2 hours).
- Coupling Step : Microreactor setup reduced reaction time to 6 hours (yield: 63%).
Q & A
Q. What methodologies are recommended for confirming the molecular structure of this compound?
The compound’s structure is validated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C for functional group analysis) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For crystalline derivatives, X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in structural studies of analogous triazolopyrazine derivatives .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis optimization involves:
- Solvent selection : Anhydrous dioxane or DMFA for reflux conditions to minimize side reactions .
- Catalyst use : Triethylamine as a base to facilitate nucleophilic substitutions in piperazine coupling steps .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from solvent mixtures (DMFA/i-propanol) to isolate high-purity products .
Q. What analytical techniques are critical for assessing purity during synthesis?
Beyond NMR and MS, High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity. Thin-Layer Chromatography (TLC) is used for real-time monitoring of reaction progress, particularly in multi-step syntheses .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
Target identification involves:
- Computational docking : Molecular modeling to predict binding affinity for receptors like adenosine A1/A2A or BRD4, as seen in structurally related triazolopyrazines .
- In vitro assays : Competitive binding assays (e.g., fluorescence polarization for BRD4 inhibition) and cellular efficacy tests (e.g., c-Myc downregulation in cancer cell lines) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, ligand concentrations). Standardize protocols using:
Q. How can structure-activity relationship (SAR) studies enhance the compound’s pharmacological profile?
SAR approaches include:
- Substituent modification : Altering the triazole or piperazine moieties to improve binding kinetics. For example, methyl groups at the triazolo[4,3-a]pyrazine core enhance metabolic stability .
- Bivalent binding : Designing dimeric analogs (e.g., AZD5153) to exploit cooperative interactions with tandem bromodomains .
Q. What methodologies assess the compound’s metabolic stability and toxicity?
Q. How can researchers determine the crystal structure of this compound or its analogs?
Single-crystal X-ray diffraction requires high-purity samples (>99%) grown via slow evaporation (e.g., from methanol/water). For non-crystalline derivatives, density functional theory (DFT) simulations predict electronic and geometric properties .
Experimental Design & Data Analysis
Q. What experimental designs are optimal for multi-step synthesis scale-up?
Use Design of Experiments (DoE) to optimize parameters like temperature, solvent volume, and reaction time. For example, flow chemistry systems improve reproducibility in diazomethane reactions, reducing hazards in large-scale syntheses .
Q. How should researchers address low yields in piperazine coupling reactions?
Troubleshooting steps include:
- Protecting group strategies : Temporary protection of indole NH groups with tert-butoxycarbonyl (Boc) to prevent side reactions .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for Buchwald-Hartwig aminations in heterocyclic systems .
Q. What computational tools predict solubility and formulation compatibility?
Quantitative Structure-Property Relationship (QSPR) models correlate logP values with solubility in polar solvents (e.g., DMSO for in vitro assays). Molecular dynamics simulations assess compatibility with lipid-based delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
